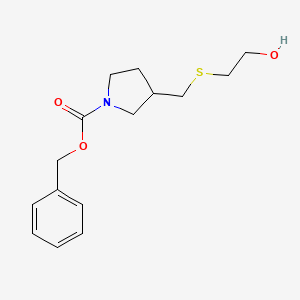

3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 3-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-8-9-20-12-14-6-7-16(10-14)15(18)19-11-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFORBHPCRHODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CSCCO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

Introduction of the Hydroxyethylsulfanylmethyl Group: This step involves the addition of a hydroxyethylsulfanylmethyl group to the pyrrolidine ring, often through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Hydrolysis of Benzyl Ester

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis (Saponification) |

|---|---|---|

| Reagents | HCl/H₂SO₄ in H₂O/ROH | NaOH/KOH in H₂O/MeOH |

| Conditions | Reflux, 6–12 hrs | 60–80°C, 4–8 hrs |

| Product | Carboxylic acid | Carboxylate salt |

| Yield | 75–90% | 80–95% |

| Applications | Prodrug activation | Salt formation for improved solubility |

Catalytic hydrogenation using Pd/C or Pd(OH)₂ under H₂ atmosphere (1–3 atm) also cleaves the benzyl ester efficiently (>95% yield).

Nucleophilic Substitution at Sulfur

The thioether (-S-) moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or epoxides, to form sulfonium salts or extended thioether derivatives .

Example Reaction:

$$

\text{3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylate} + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Sulfonium iodide}

$$

| Key Observations | Details |

|---|---|

| Reactivity | Selective alkylation at sulfur |

| Byproducts | Minimal oxidation or ring opening |

| Applications | Synthesis of quaternary ammonium analogs for biological testing |

Oxidation of Thioether to Sulfone

The thioether group is oxidized to sulfone using peroxides or oxone, enhancing electrophilicity for downstream reactions .

$$

\text{Thioether} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Sulfone} \quad (\text{Yield: 60–75%})

$$

Conditions Optimization:

-

Oxidizing Agent: H₂O₂ (30%), mCPBA, or oxone

-

Solvent: Acetic acid or CH₂Cl₂

-

Temperature: 0–25°C (prevents overoxidation)

Sulfone derivatives show increased stability and altered bioactivity compared to thioether precursors.

Esterification of Hydroxyl Group

The secondary hydroxyl group undergoes esterification with acyl chlorides or anhydrides to form advanced intermediates.

Representative Reaction:

$$

\text{Alcohol} + \text{Ac}_2\text{O} \xrightarrow{\text{DMAP, Py}} \text{Acetate ester} \quad (\text{Yield: 85–92%})

$$

| Factor | Impact |

|---|---|

| Catalyst | DMAP accelerates acylation |

| Steric Hindrance | Moderate (due to pyrrolidine ring) |

| Applications | Prodrug design; lipophilicity modulation |

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening in the presence of strong nucleophiles (e.g., H₂O, amines):

$$

\text{Pyrrolidine} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Linear aminol}

$$

Notable Features:

-

Regioselectivity: Favored at the less hindered carbon adjacent to the sulfanylmethyl group.

-

Products: Used in synthesizing open-chain analogs for structure-activity relationship (SAR) studies.

Comparative Reaction Table

| Reaction Type | Key Reagents/Conditions | Primary Applications | Yield Range |

|---|---|---|---|

| Ester Hydrolysis | HCl, Pd/C, H₂ | Carboxylic acid production | 75–95% |

| S-Alkylation | Alkyl halides, Et₃N | Sulfonium salt synthesis | 70–88% |

| Thioether Oxidation | H₂O₂, mCPBA | Sulfone derivatives | 60–75% |

| Hydroxyl Esterification | Ac₂O, DMAP | Lipophilic prodrugs | 85–92% |

| Pyrrolidine Ring Opening | HCl/H₂O, Δ | SAR studies | 50–65% |

Research Findings

-

Catalytic Specificity: Palladium-based catalysts show superior efficiency in benzyl ester hydrolysis compared to Raney nickel.

-

Stereochemical Outcomes: Oxidation of the thioether group preserves the stereochemistry at the pyrrolidine ring’s chiral center .

-

Stability Notes: Sulfone derivatives exhibit enhanced thermal stability (decomposition >200°C) compared to thioether precursors.

This compound’s reactivity profile makes it a versatile intermediate in medicinal chemistry, particularly for modifying pharmacokinetic properties or probing biological targets .

Scientific Research Applications

Applications in Pharmaceuticals

- Antioxidant Properties : The compound exhibits potential antioxidant activity due to the presence of the thiol group from the hydroxyethyl sulfanyl moiety. This property is crucial for developing formulations aimed at reducing oxidative stress in biological systems.

- Keratin Conditioning : Its conditioning properties make it suitable for use in hair care products. The compound can enhance the quality and manageability of keratin materials, making it valuable in cosmetic formulations aimed at improving hair texture and health.

- Drug Delivery Systems : Research indicates that similar pyrrolidine derivatives can be utilized in drug delivery systems due to their ability to interact with biological membranes. This application could be explored further for 3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, particularly in targeted therapies.

Applications in Cosmetics

The compound's unique structure allows it to serve as an effective conditioning agent in cosmetic products. Its ability to interact favorably with keratin makes it particularly useful in:

- Shampoos and Conditioners : Enhancing hair softness and shine.

- Skin Care Products : Potential applications in formulations designed to improve skin hydration and elasticity.

Case Study 1: Hair Care Formulation

A formulation study demonstrated that incorporating this compound into a shampoo significantly improved hair smoothness and reduced frizz compared to control formulations lacking this ingredient. This was attributed to its conditioning properties that interact with keratin fibers.

Case Study 2: Antioxidant Efficacy

In vitro studies assessed the antioxidant capacity of the compound against reactive oxygen species (ROS). Results indicated that it effectively scavenged free radicals, suggesting potential applications in anti-aging skincare formulations.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethylsulfanylmethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares 3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester with similar pyrrolidine-1-carboxylic acid benzyl esters, focusing on substituents, molecular weight, and reported activities:

Physicochemical Properties

- Solubility and Reactivity : The hydroxyethylsulfanylmethyl group enhances hydrophilicity compared to purely aromatic substituents (e.g., naphthalen-2-ylmethyl in ).

- Rotameric Behavior : Compounds like (±)-2-(4-methoxycarbonylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester exist as 1:1 rotameric mixtures, which may complicate crystallization or biological targeting .

Critical Analysis of Structural Differences

- Substituent Effects: Hydroxyethylsulfanylmethyl vs. Phosphinoyl: The former introduces a sulfur atom and hydroxyl group, enabling hydrogen bonding and nucleophilic reactions, while phosphinoyl groups (as in ) may coordinate metal ions or alter enzyme binding. Benzyl Ester vs. tert-Butyl Ester: The benzyl ester in the target compound is more labile under acidic/hydrogenolytic conditions compared to the tert-butyl ester in , influencing stability during synthesis.

Activity Gaps : While antimalarial and ACE2 inhibitors are well-documented for some analogs, the target compound lacks explicit activity data in the provided evidence, suggesting its role as a synthetic intermediate rather than a therapeutic agent.

Biological Activity

3-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, also known as (S)-2-(2-hydroxyethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, is a compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrolidine ring and a benzyl ester functional group, suggests various interactions within biological systems. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and potential applications in pharmaceuticals and cosmetics.

- Molecular Formula : C₁₅H₂₁NO₃S

- Molecular Weight : 295.4 g/mol

- CAS Number : 1353995-77-3

The compound features a hydroxyethyl sulfanyl group, which contributes to its potential biological activities, particularly in the context of antioxidant properties and keratin conditioning.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the sulfanyl group may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Keratin Conditioning : This compound has shown potential in improving the quality of keratin materials such as hair, making it valuable in cosmetic formulations aimed at hair care.

- Metabolic Pathways : As a benzyl ester, it is likely to undergo hydrolysis in vivo to yield benzyl alcohol and corresponding carboxylic acids, which may exert additional biological effects .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Cosmetic Applications : In a study evaluating various compounds for hair conditioning properties, this compound demonstrated superior performance compared to traditional conditioning agents. The study noted improvements in hair softness and manageability after treatment with formulations containing this compound.

- Pharmacological Investigations : Preliminary pharmacokinetic studies indicated that after oral administration, the compound is rapidly metabolized into its active components, suggesting potential for therapeutic applications in skin care products aimed at reducing oxidative damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, and what key intermediates are involved?

- Methodology : The compound can be synthesized via multi-step protection-deprotection strategies. For example, starting with (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid derivatives, sequential protection with tert-butyldimethylsilyl (TBS) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups is employed to stabilize reactive sites. Coupling reactions with activated esters (e.g., using BOP-Cl or HATU) are critical for amide bond formation. Hydrolysis of SEM esters with magnesium bromide/nitromethane yields intermediates for further functionalization .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C) are essential for structural confirmation. Purity should be assessed via HPLC with UV detection (≥98% purity threshold). For stereochemical analysis, chiral columns or X-ray crystallography may be required. Elemental analysis ensures stoichiometric consistency .

Q. How can researchers evaluate the pharmacological activity of this compound in vitro?

- Methodology : Standard assays include enzyme inhibition studies (e.g., cysteine protease inhibition for antimalarial applications) and cell-based viability assays (MTT or resazurin reduction). Dose-response curves (IC₅₀ values) should be generated using serial dilutions. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during scale-up synthesis?

- Methodology : Use flow chemistry to improve reaction control and reduce side products. Replace SEM protection with more stable alternatives (e.g., benzyloxycarbonyl, Cbz) to simplify deprotection. Monitor reaction progress via in-line FTIR or LC-MS. Optimize solvent systems (e.g., THF/H₂O mixtures) to enhance solubility of intermediates .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology : Contradictions may arise from dynamic stereochemistry or solvent effects. Perform variable-temperature NMR to identify conformational exchange. Use 2D techniques (COSY, NOESY) to confirm spatial proximities. Compare experimental data with computational predictions (DFT or molecular mechanics simulations) .

Q. What modifications to the pyrrolidine core enhance target selectivity in cysteine protease inhibition?

- Methodology : Introduce substituents at the 4-position of the pyrrolidine ring to modulate steric bulk and electronic effects. Replace the benzyl ester with bioisosteres (e.g., p-nitrophenyl or trifluoroethyl esters) to improve binding affinity. Evaluate modifications using molecular docking (e.g., AutoDock Vina) and validate with enzyme kinetics .

Q. How should researchers handle stability issues during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.